2,2-Dichloro-N-heptylethanimidic acid
Description
2,2-Dichloro-N-heptylethanimidic acid is a chlorinated acetamide derivative characterized by a heptyl alkyl chain attached to the nitrogen atom and two chlorine atoms at the α-carbon of the ethanimidic acid backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long heptyl chain and electrophilic reactivity from the dichloro substitution.
Properties
CAS No. |
5439-34-9 |
|---|---|
Molecular Formula |
C9H17Cl2NO |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2,2-dichloro-N-heptylacetamide |
InChI |
InChI=1S/C9H17Cl2NO/c1-2-3-4-5-6-7-12-9(13)8(10)11/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
OPOWREBDOCAJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-heptylethanimidic acid typically involves the chlorination of N-heptylethanimidic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the efficiency and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to maintain consistent quality and high throughput. The use of advanced reactors and automation ensures precise control over reaction parameters, leading to the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-N-heptylethanimidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce heptylethanimidic acid derivatives.
Scientific Research Applications
2,2-Dichloro-N-heptylethanimidic acid has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-heptylethanimidic acid involves its interaction with molecular targets through its reactive chlorine atoms and ethanimidic acid moiety. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.
Comparison with Similar Compounds
Chloroacetamide Derivatives
Chloroacetamides are a class of compounds widely used as herbicides and pesticide intermediates. Key structural analogs and their differences are outlined below:
Key Observations :
- The heptyl chain in the target compound likely increases membrane permeability compared to shorter-chain analogs like alachlor.
Substituted Ethanimidic Acids
Ethanimidic acids with dichloro or hydroxy substitutions exhibit distinct reactivity profiles:
Key Observations :
Amine-Hydrochloride Derivatives
Key Observations :
- The target compound’s neutral acetamide structure may offer better lipid bilayer penetration compared to ionic amine hydrochlorides .
Research Findings and Data Gaps
- Toxicity : Dichloro substitution in acetamides is associated with increased neurotoxicity in some analogs (e.g., alachlor), but data on the target compound are absent .
- Synthetic Accessibility : The heptyl chain may complicate synthesis compared to shorter-chain analogs, requiring specialized alkylation techniques.
- Stability : Dichloro groups are prone to hydrolysis under basic conditions, suggesting the target compound may require stabilizers for commercial use .
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